

# Giredestrant Plus Everolimus: A New Frontier in ER+/HER2- Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Giredestrant |           |
| Cat. No.:            | B1649318     | Get Quote |

A comprehensive analysis of the evERA trial data in comparison to other key combination therapies for advanced estrogen receptor-positive, HER2-negative breast cancer reveals a promising new treatment avenue. **Giredestrant**, a next-generation oral selective estrogen receptor degrader (SERD), in combination with the mTOR inhibitor everolimus, has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients who have progressed on prior cyclin-dependent kinase 4/6 (CDK4/6) inhibitor therapy.

This guide provides a detailed comparison of the efficacy of **giredestrant** in combination with everolimus against other established and emerging combination therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current treatment landscape for ER+/HER2- advanced breast cancer.

## **Comparative Efficacy of Combination Therapies**

The following table summarizes the key efficacy data from the pivotal clinical trials of **giredestrant** plus everolimus and other relevant combination therapies in patients with ER+/HER2- advanced breast cancer.



| Clinical<br>Trial                              | Treatmen<br>t Arm                 | Control<br>Arm                                   | Median PFS (months) - Treatmen t Arm          | Median PFS (months) - Control Arm            | Hazard<br>Ratio<br>(95% CI)                | Objective<br>Response<br>Rate<br>(ORR) -<br>Treatment<br>Arm |
|------------------------------------------------|-----------------------------------|--------------------------------------------------|-----------------------------------------------|----------------------------------------------|--------------------------------------------|--------------------------------------------------------------|
| evERA (ITT Population) [1][2][3]               | Giredestra<br>nt +<br>Everolimus  | Standard<br>Endocrine<br>Therapy +<br>Everolimus | 8.77                                          | 5.49                                         | 0.56 (0.44-<br>0.71)                       | Doubled<br>vs.<br>control[1]                                 |
| evERA<br>(ESR1-<br>mutated)[1]                 | Giredestra<br>nt +<br>Everolimus  | Standard<br>Endocrine<br>Therapy +<br>Everolimus | 9.99                                          | 5.45                                         | 0.38 (0.27-<br>0.54)                       | Doubled<br>vs. control                                       |
| BOLERO-2                                       | Everolimus<br>+<br>Exemestan<br>e | Placebo +<br>Exemestan<br>e                      | 7.8<br>(Investigat<br>or) / 11.0<br>(Central) | 3.2<br>(Investigat<br>or) / 4.1<br>(Central) | 0.45 (0.38-<br>0.54) / 0.38<br>(0.31-0.48) | Not<br>Reported                                              |
| PrECOG<br>0102                                 | Everolimus<br>+<br>Fulvestrant    | Placebo +<br>Fulvestrant                         | 10.4                                          | 5.1                                          | 0.60 (0.40-<br>0.92)                       | Not<br>Reported                                              |
| SOLAR-1<br>(PIK3CA-<br>mutated)                | Alpelisib +<br>Fulvestrant        | Placebo +<br>Fulvestrant                         | 11.0                                          | 5.7                                          | 0.65 (0.50-<br>0.85)                       | Not<br>Reported                                              |
| CAPItello-<br>291<br>(Overall<br>Population)   | Capivaserti<br>b +<br>Fulvestrant | Placebo +<br>Fulvestrant                         | 7.2                                           | 3.6                                          | 0.60 (0.51-<br>0.71)                       | Not<br>Reported                                              |
| CAPItello-<br>291 (AKT-<br>pathway<br>altered) | Capivaserti<br>b +<br>Fulvestrant | Placebo +<br>Fulvestrant                         | 7.3                                           | 3.1                                          | 0.50 (0.38-<br>0.65)                       | Not<br>Reported                                              |



# **Signaling Pathways and Drug Mechanisms**

The combination of **giredestrant** and everolimus targets two distinct and critical pathways in ER+ breast cancer: the estrogen receptor (ER) signaling pathway and the PI3K/AKT/mTOR pathway.



#### Estrogen Receptor and PI3K/AKT/mTOR Signaling Pathways



Click to download full resolution via product page

Dual inhibition of ER and mTOR pathways.



### **Experimental Protocols**

A detailed overview of the methodologies for the key clinical trials cited in this guide is provided below.

#### evERA Breast Cancer (NCT05306340)

- Study Design: A Phase III, randomized, open-label, multicenter study.
- Patient Population: Patients with ER-positive, HER2-negative locally advanced or metastatic breast cancer who have had previous treatment with a CDK4/6 inhibitor and endocrine therapy.
- Intervention Arms:
  - Giredestrant (30 mg orally, once daily) plus everolimus (10 mg orally, once daily).
  - Physician's choice of endocrine therapy (exemestane or fulvestrant) plus everolimus (10 mg orally, once daily).
- Primary Endpoints: Investigator-assessed progression-free survival (PFS) in the intent-totreat (ITT) population and in the subpopulation of patients with ESR1-mutated tumors.
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), clinical benefit rate (CBR), and safety.

#### **BOLERO-2 (NCT00863655)**

- Study Design: A Phase III, randomized, double-blind, placebo-controlled, international trial.
- Patient Population: Postmenopausal women with HR-positive, HER2-negative advanced breast cancer with recurrence or progression during or after nonsteroidal aromatase inhibitor (NSAI) therapy.
- Intervention Arms:
  - Everolimus (10 mg orally, once daily) plus exemestane (25 mg orally, once daily).
  - Placebo plus exemestane (25 mg orally, once daily).



- Primary Endpoint: Progression-free survival (PFS) by local investigator review.
- Secondary Endpoints: Overall survival, response rate, and clinical benefit rate.

#### PrECOG 0102 (NCT01797120)

- Study Design: A randomized, double-blind, placebo-controlled, phase II trial.
- Patient Population: Postmenopausal women with HR-positive, HER2-negative metastatic breast cancer resistant to aromatase inhibitor therapy.
- Intervention Arms:
  - Fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent cycles) plus everolimus (10 mg orally, once daily).
  - Fulvestrant (as above) plus placebo.
- Primary Endpoint: Progression-free survival (PFS).
- Secondary Endpoints: Objective response and clinical benefit rate.

#### SOLAR-1 (NCT02437318)

- Study Design: A Phase III, randomized, double-blind, placebo-controlled study.
- Patient Population: Men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer with a PIK3CA mutation, which progressed on or after aromatase inhibitor treatment.
- Intervention Arms:
  - Alpelisib (300 mg orally, once daily) plus fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then day 1 of subsequent cycles).
  - Placebo plus fulvestrant (as above).
- Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.



• Secondary Endpoints: Overall survival in the PIK3CA-mutant cohort, PFS in the non-mutant cohort, and overall response rate.

### CAPItello-291 (NCT04305496)

- Study Design: A Phase III, double-blind, randomized study.
- Patient Population: Patients with locally advanced (inoperable) or metastatic HR-positive, HER2-negative breast cancer following recurrence or progression on or after aromatase inhibitor therapy.
- Intervention Arms:
  - Capivasertib (400 mg orally, twice daily on an intermittent schedule) plus fulvestrant (500 mg intramuscularly on day 1 of weeks 1 and 3 of cycle 1, then on day 1 of each subsequent cycle).
  - Placebo plus fulvestrant (as above).
- Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a
  population of patients whose tumors have qualifying alterations in the AKT pathway
  (PIK3CA, AKT1, or PTEN).
- Secondary Endpoints: Overall survival, duration of response, and clinical benefit rate.

## **Experimental Workflow: evERA Trial**

The workflow for the evERA clinical trial, from patient screening to data analysis, is outlined below.







Click to download full resolution via product page

Workflow of the evERA Phase III trial.



#### Conclusion

The combination of **giredestrant** and everolimus represents a significant advancement in the treatment of ER+/HER2- advanced breast cancer, particularly for patients who have developed resistance to CDK4/6 inhibitors. The data from the evERA trial demonstrates superior efficacy in prolonging progression-free survival compared to standard endocrine therapy plus everolimus. This all-oral regimen offers a new, effective, and potentially more convenient treatment option. Further analysis of overall survival data from the evERA trial and the results of ongoing studies with other novel agents will continue to shape the evolving landscape of ER+ breast cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. A Study Evaluating the Efficacy and Safety of Giredestrant Plus Everolimus Compared
  With the Physician's Choice of Endocrine Therapy Plus Everolimus in Participants With
  Estrogen Receptor-Positive, HER2-Negative, Locally Advanced or Metastatic Breast Cancer
  (evERA Breast Cancer) [clin.larvol.com]
- 3. roche.com [roche.com]
- To cite this document: BenchChem. [Giredestrant Plus Everolimus: A New Frontier in ER+/HER2- Breast Cancer Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1649318#giredestrant-s-efficacy-in-combination-with-everolimus-versus-other-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com